[1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-naphthalen-2-ylmethanone
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Overview
Description
[1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-naphthalen-2-ylmethanone is a complex organic compound that features a pyrazole ring, a piperidine ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-naphthalen-2-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the reaction of an appropriate hydrazine derivative with a β-keto ester. The piperidine ring can be introduced via a nucleophilic substitution reaction, followed by the attachment of the naphthalene moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly interesting due to its known biological activity.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of [1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-naphthalen-2-ylmethanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-benzene: Similar structure but with a benzene ring instead of a naphthalene moiety.
[1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-phenylmethanone: Features a phenylmethanone group instead of the naphthalene moiety.
Uniqueness
The uniqueness of [1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-naphthalen-2-ylmethanone lies in its combination of the pyrazole, piperidine, and naphthalene rings, which confer distinct chemical and biological properties. This combination allows for a wide range of functionalizations and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-20-15(2)21(25-24-20)23(28)26-12-6-9-19(14-26)22(27)18-11-10-16-7-4-5-8-17(16)13-18/h4-5,7-8,10-11,13,19H,3,6,9,12,14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMDQCREXQRKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)N2CCCC(C2)C(=O)C3=CC4=CC=CC=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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